molecular formula C16H17N3O B2614925 N-([2,4'-bipyridin]-4-ylmethyl)cyclobutanecarboxamide CAS No. 2034321-39-4

N-([2,4'-bipyridin]-4-ylmethyl)cyclobutanecarboxamide

Cat. No.: B2614925
CAS No.: 2034321-39-4
M. Wt: 267.332
InChI Key: OFHOPEIDCYPNKV-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)cyclobutanecarboxamide is an organic compound that features a cyclobutanecarboxamide moiety linked to a bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with a bipyridine derivative. One common method is the condensation reaction between cyclobutanecarboxylic acid chloride and 4-(aminomethyl)-2,4’-bipyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield bipyridine N-oxides, while reduction can produce amines .

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)cyclobutanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)cyclobutanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxamide: A simpler analog without the bipyridine moiety.

    4,4’-Bipyridine: Lacks the cyclobutanecarboxamide group but shares the bipyridine structure.

    N-(4-Cyanophenyl)cyclobutanecarboxamide: Contains a different aromatic substituent

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)cyclobutanecarboxamide is unique due to the combination of the cyclobutanecarboxamide and bipyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(14-2-1-3-14)19-11-12-4-9-18-15(10-12)13-5-7-17-8-6-13/h4-10,14H,1-3,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHOPEIDCYPNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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